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2-butyl-5-methyl-1H-indole

Cat. No.: B13878293
M. Wt: 187.28 g/mol
InChI Key: ZVYUPRUBWLWPJF-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Research

Indole, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a foundational scaffold for a vast number of molecules with significant biological and material properties. researchgate.netchula.ac.th The indole ring system is a privileged structure in medicinal chemistry and is found in numerous natural products, pharmaceuticals, and agrochemicals. iucr.orgnih.gov Research into heterocyclic compounds like indole is a major focus for synthetic organic chemists due to their diverse functionalities. researchgate.net 2-butyl-5-methyl-1H-indole is a disubstituted indole, featuring alkyl groups at the C2 and C5 positions. The nature and position of substituents on the indole core dramatically influence the molecule's electronic properties, steric profile, and lipophilicity, thereby altering its chemical reactivity and biological interactions. The study of specifically substituted indoles like this one is crucial for developing structure-activity relationships (SAR) to design new therapeutic agents and functional materials. fluorochem.co.uk

Historical Overview and Evolution of Indole-Based Compound Studies

The history of indole chemistry began in the mid-19th century with the study of the dye indigo. nih.gov In 1866, Adolf von Baeyer first synthesized the parent indole molecule from oxindole. nih.gov A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a reaction that remains one of the most widely used methods for preparing substituted indoles. scbt.comguidechem.com Early research focused on indoles derived from natural sources, such as the amino acid tryptophan. nih.gov The 20th century saw an explosion of interest as the indole motif was identified in essential biomolecules like the neurotransmitter serotonin (B10506) and numerous alkaloids with potent physiological effects. nih.gov This has cemented the indole scaffold as a critical component in modern drug discovery and chemical biology. researchgate.net

Rationale and Significance of Investigating this compound

The specific investigation of this compound is driven by the need to understand how alkyl substitutions at the C2 and C5 positions modulate the core properties of the indole ring. While this particular compound is not widely cited as a standalone active agent, it serves as an important molecular model and synthetic intermediate. The rationale for its study includes:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating series of 2,5-dialkylindoles, researchers can determine how the size and nature of the alkyl groups affect interactions with biological targets like enzymes and receptors. fluorochem.co.uk

Tuning Physicochemical Properties: The butyl group at the C2 position and the methyl group at the C5 position increase the compound's lipophilicity compared to the parent indole. This property is critical for applications in medicinal chemistry, as it influences membrane permeability and oral bioavailability.

Building Block for Complex Molecules: Simple, functionalized indoles are valuable starting materials for constructing more complex, biologically active compounds or polymeric materials. smolecule.com The specific substitution pattern of this compound makes it a candidate for further chemical modification to develop novel derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B13878293 2-butyl-5-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-butyl-5-methyl-1H-indole

InChI

InChI=1S/C13H17N/c1-3-4-5-12-9-11-8-10(2)6-7-13(11)14-12/h6-9,14H,3-5H2,1-2H3

InChI Key

ZVYUPRUBWLWPJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=CC(=C2)C

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 5 Methyl 1h Indole and Its Analogues

Classical Approaches to Indole (B1671886) Core Synthesis and their Adaptations for 2-butyl-5-methyl-1H-indole

Classical methods for indole synthesis, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. Their application to the synthesis of this compound relies on the selection of appropriate starting materials to yield the desired substitution pattern.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used method for preparing indoles. wikipedia.orgrsc.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde. wikipedia.orgbhu.ac.in

For the specific synthesis of this compound, the logical precursors are p-tolylhydrazine (or its hydrochloride salt) and 2-hexanone (B1666271). The reaction proceeds by forming the p-tolylhydrazone of 2-hexanone, which, upon heating in the presence of an acid catalyst, undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com The methyl group on the p-tolylhydrazine directs the substitution to the 5-position of the indole, while the structure of 2-hexanone yields the 2-butyl substituent. youtube.com A variety of Brønsted and Lewis acids can be employed to catalyze this transformation. wikipedia.orgmdpi.com

Table 1: Catalysts for Fischer Indole Synthesis

Catalyst Type Examples Typical Conditions Reference
Brønsted Acids Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), HCl, H₂SO₄ Heating in solvent (e.g., acetic acid, toluene) or neat wikipedia.orgmdpi.com

The choice of catalyst is crucial and can influence reaction yields and conditions. mdpi.com For instance, using p-tolylhydrazine hydrochloride and 2-hexanone in refluxing glacial acetic acid represents a common and effective protocol for this type of transformation. mdpi.comresearchgate.net

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net It involves the reaction of a benzoquinone with a β-aminocrotonic ester or a related enamine. wikipedia.orgresearchgate.net While this reaction does not directly produce this compound, it is a valuable method for synthesizing its 5-hydroxyindole precursors.

To generate a precursor for the target molecule, one could envision a reaction between an enamine derived from 2-hexanone and methylbenzoquinone. The resulting 5-hydroxy-2-butyl-methyl-1H-indole could then be deoxygenated through standard functional group manipulations to yield the final product. The Nenitzescu synthesis is particularly interesting because the 5-hydroxyindole scaffold is a key component in many biochemically significant molecules, including neurotransmitters and antitumor agents. wikipedia.org

The Madelung and Reissert syntheses are other classical methods, though their application for producing this compound is less common due to specific substrate requirements and often harsh reaction conditions.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inwikipedia.org To synthesize this compound via this route, the required starting material would be N-valeryl-4-methyl-2-toluidine. The reaction typically requires a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. wikipedia.org These vigorous conditions limit its applicability to substrates lacking sensitive functional groups. bhu.ac.in Modern variations using organolithium bases can proceed under milder conditions. bhu.ac.inresearchgate.net

The Reissert indole synthesis involves the reductive cyclization of an o-nitrotoluene derivative with a diethyl oxalate. This method primarily yields indole-2-carboxylic acids. While adaptable, it is a multi-step process that is generally less direct for accessing 2-alkylindoles compared to the Fischer synthesis. bhu.ac.in

Modern and Catalytic Strategies for this compound Synthesis

Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel bond-forming strategies for constructing the indole core.

Palladium catalysis has revolutionized indole synthesis, with several named reactions providing efficient routes to substituted indoles. mdpi.comresearchgate.net The Larock indole synthesis , in particular, is a versatile and powerful method that involves the palladium-catalyzed annulation of an o-iodoaniline with an alkyne. nih.govwikipedia.org

To prepare this compound, this reaction would utilize 4-methyl-2-iodoaniline and 1-hexyne. The reaction is highly regioselective, typically placing the bulkier substituent of the alkyne at the C2 position of the indole. nih.govwikipedia.org The process generally employs a palladium(II) catalyst, a carbonate or acetate (B1210297) base, and a chloride salt additive like LiCl. wikipedia.orgacs.org

Other palladium-catalyzed strategies include one-pot procedures that couple an o-haloaniline with a ketone, or tandem reactions like Sonogashira coupling followed by cyclization. acs.orgresearchgate.net These methods are valued for their operational simplicity and broad substrate scope. arabjchem.org

Table 2: Comparison of Modern Palladium-Catalyzed Syntheses

Method Name Starting Materials Key Features Reference
Larock Synthesis 4-methyl-2-iodoaniline + 1-Hexyne High regioselectivity, good functional group tolerance. nih.govwikipedia.org
One-Pot Ketone Coupling 4-methyl-2-haloaniline + 2-Hexanone Direct use of ketones, avoids pre-synthesis of alkynes. researchgate.net

| Sonogashira/Cyclization | 4-methyl-2-iodoaniline + Terminal Alkyne + Aryl Halide | Multi-component reaction for complex indole synthesis. | mdpi.com |

Gold catalysis has emerged as a powerful tool for activating C-C triple bonds, leading to efficient indole syntheses. rsc.orgthieme-connect.comunimi.it A common strategy involves the intramolecular hydroamination or cyclization of o-alkynylanilines. thieme-connect.comnih.gov For instance, a precursor like N-(4-methyl-2-(hex-1-yn-1-yl)phenyl)acetamide could undergo a gold-catalyzed cyclization to form the indole ring. These reactions are often characterized by high efficiency, mild conditions, and tolerance of a broad range of functional groups. rsc.orgrsc.org

Other transition metals are also employed in modern indole syntheses. Copper-catalyzed methods, for example, can be used in variations of the Madelung synthesis under milder conditions than the classical approach. researchgate.net Ruthenium catalysts have been developed for tandem reactions, such as converting alcohols into indoles via a hydrogen-transfer Fischer indole synthesis. organic-chemistry.org These diverse catalytic systems provide chemists with a broad and adaptable toolkit for the synthesis of this compound and its many analogues.

Transition Metal-Free and Organocatalytic Routes to the this compound Scaffold

In recent years, there has been a significant shift towards the development of synthetic methods that avoid the use of transition metals, which can be toxic and costly. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative.

One notable transition-metal-free approach involves the reaction of 1-halo-8-lithionaphthalenes with nitriles to produce 2-substituted benzo[cd]indoles. d-nb.info This method has shown good yields and tolerance for various substituents. d-nb.info The reaction proceeds through an intermediate imine, and in some cases, this intermediate can be isolated. d-nb.info The presence of dimethylamino groups at specific positions on the naphthalene (B1677914) core can facilitate the cyclization process. d-nb.info

Another metal-free method for indole synthesis involves a cascade reaction mediated by N-iodosuccinimide (NIS). This approach allows for the rapid synthesis of indoles from N-Ts-2-alkenylanilines under mild conditions without the need for other additives or catalysts. researchgate.net The reaction proceeds through a C-N bond formation followed by aromatization. researchgate.net

Organocatalytic methods have also been successfully applied to the synthesis of chiral indole analogues. For instance, the enantioselective Friedel–Crafts alkylation of indoles with 5-hydroxyfuran-2(5H)-one can be catalyzed by diphenylprolinol derivatives. acs.org This reaction provides access to chiral γ-lactones which can be further transformed. acs.org

Table 1: Examples of Transition Metal-Free and Organocatalytic Indole Synthesis

Catalyst/ReagentStarting MaterialsProduct TypeYieldReference
None (Nitrile reaction)1-Halo-8-lithionaphthalenes, Nitriles2-Substituted benzo[cd]indolesGood d-nb.info
N-Iodosuccinimide (NIS)N-Ts-2-alkenylanilinesSubstituted indolesGood to Excellent researchgate.net
Diphenylprolinol derivativesIndoles, 5-Hydroxyfuran-2(5H)-oneChiral γ-lactones from indolesGood acs.org
(2S,3R)-HyperBTMIsatin (B1672199) derivatives, AnhydridesChiral spirocyclic β-lactone-oxindolesHigh mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgopcw.org Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. acs.org

A significant aspect of green chemistry is the reduction or elimination of organic solvents, which are often volatile and toxic. wordpress.com Solvent-free reactions, also known as neat reactions, are becoming more common in organic synthesis. cem.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. cem.comresearchgate.net The combination of solvent-free conditions and microwave irradiation offers a particularly sustainable approach. cem.com For example, the synthesis of various heterocyclic compounds, including imidazoles and triazoles, has been successfully achieved under these conditions. researchgate.netresearchgate.net While specific data for this compound is not detailed, the principles are broadly applicable to indole synthesis. For instance, microwave-assisted synthesis of pyrazolone (B3327878) derivatives, structurally related to indoles, has shown to significantly reduce reaction times from hours to minutes and increase yields.

Table 2: Comparison of Conventional and Microwave-Assisted Solvent-Free Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHoursMinutes researchgate.net
YieldLower to ModerateHigh to Excellent researchgate.net
By-productsOften presentReduced or eliminated researchgate.net
Energy ConsumptionHigherLower researchgate.net

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for sustainable synthesis. hybrid-chem.com These benefits include enhanced safety, better temperature control, improved mixing, and easier scalability. researchgate.netuc.pt

Continuous flow processes have been successfully applied to the synthesis of various indole derivatives. mdpi.com For example, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to flow conditions, allowing for high-temperature and high-pressure reactions that can significantly reduce reaction times and increase productivity. mdpi.com A multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been reported, demonstrating the potential for producing complex molecules without isolating intermediates, leading to cleaner and more efficient processes. nih.gov

While direct application to this compound is not explicitly documented in the provided results, the established flow chemistry methodologies for indole synthesis are highly relevant. mdpi.com The ability to precisely control reaction parameters in a flow reactor can be particularly beneficial for optimizing the synthesis of specific indole analogues. researchgate.net One of the main challenges in flow chemistry is managing solid formation, which can lead to clogging. hybrid-chem.com Careful selection of solvents and reaction conditions is crucial to maintain a homogeneous flow. hybrid-chem.com

Chemical Reactivity and Derivatization Strategies for 2 Butyl 5 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on 2-butyl-5-methyl-1H-indole

Due to the high electron density of the indole (B1671886) ring, it readily undergoes electrophilic aromatic substitution. The preferred site of attack is generally the C-3 position of the pyrrole (B145914) ring. However, substitution patterns can be significantly influenced by the reaction conditions and the existing substituents on the indole core.

The introduction of halogen, nitro, and sulfo groups onto the this compound ring can be achieved under specific conditions, though the regioselectivity is a critical consideration.

Halogenation : The halogenation of indoles can be complex, as 3-haloindoles are often unstable and must be used immediately after preparation. bhu.ac.in For 2-substituted indoles, electrophilic halogenation would typically target the C-3 position. However, the steric bulk of the 2-butyl group in this compound may hinder this approach, potentially leading to substitution at other positions on the benzene (B151609) ring, such as C-4, C-6, or C-7, directed by the activating C-5 methyl group.

Nitration : The nitration of indoles is highly dependent on the reagents used. Non-acidic nitrating agents like benzoyl nitrate (B79036) typically result in substitution at the C-3 position. bhu.ac.in Conversely, nitration under strongly acidic conditions (e.g., HNO₃/H₂SO₄) can lead to protonation at C-3, which deactivates the pyrrole ring towards electrophilic attack. bhu.ac.in In such cases, substitution occurs on the benzene ring. For instance, the nitration of 2-tert-butyl-6-methyl-1H-indole with nitric and sulfuric acids yields the 5-nitro derivative. For this compound, nitration under acidic conditions would likely be directed by the C-5 methyl group and the indole nitrogen to the C-4, C-6, or C-7 positions. The synthesis of 2-(tert-butyl)-1-methyl-5-nitro-1H-indole has been documented, demonstrating the feasibility of nitrating such substituted indoles. bldpharm.comchemsrc.com

Sulfonation : Sulfonation of the indole ring is commonly performed at the C-3 position using a pyridine-sulfur trioxide complex in pyridine. bhu.ac.in Given the steric hindrance at C-3 in this compound, this position may be less accessible. An alternative outcome is sulfonation on the benzene ring. The reaction of 1H-indole with chlorosulfonic acid can yield 1H-indole-5-sulfonyl chloride, with the 3-sulfonated isomer as a major byproduct. For this compound, the presence of the activating methyl group at C-5 could favor sulfonation at adjacent positions like C-4 or C-6.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagent/Conditions Likely Position of Substitution Potential Product
Nitration HNO₃/H₂SO₄ C4, C6, or C7 2-butyl-5-methyl-nitro-1H-indole
Sulfonation Pyridine-SO₃ complex C3 (if accessible) This compound-3-sulfonic acid
Sulfonation Chlorosulfonic Acid C4, C6 This compound-sulfonic acid

| Halogenation | e.g., NBS, SO₂Cl₂ | C3 (if accessible), C4, C6, C7 | Halo-2-butyl-5-methyl-1H-indole |

Friedel-Crafts reactions are pivotal for introducing carbon substituents onto aromatic rings.

Acylation : Friedel-Crafts acylation of indoles with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst typically occurs at the C-3 position. ikm.org.mylibretexts.org Studies on various 5-substituted indoles have demonstrated an efficient and robust method for synthesizing 3-acylindole derivatives. ikm.org.my For example, 5-cyanoindole (B20398) undergoes Friedel-Crafts acylation to yield 3-(4-chlorobutyryl)indole-5-carbonitrile. google.com Therefore, it is anticipated that this compound would undergo acylation primarily at the C-3 position, despite some steric hindrance from the adjacent butyl group.

Alkylation : Friedel-Crafts alkylation is often more complex than acylation due to issues like carbocation rearrangements and polyalkylation. libretexts.orglibretexts.org The reaction is typically performed with an alkyl halide and a Lewis acid catalyst like AlCl₃. beilstein-journals.org While C-3 alkylation is common, other positions can be targeted under specific conditions. For instance, a method using In(OTf)₃ as a catalyst has been developed for the selective C-6 alkylation of 2,3-disubstituted indoles with p-quinone methides. nih.gov This suggests that late-stage functionalization at the C-6 position of this compound could be achievable.

Functionalization at the N-1 Position of this compound

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through alkylation, acylation, and the construction of N-linked heterocyclic systems.

N-Alkylation : The N-H proton of indole can be removed by a base, and the resulting indolide anion can react with an electrophile like an alkyl halide. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). researchgate.netresearchgate.net The synthesis of 1-butyl-2-methylindole (B1274270) demonstrates a similar transformation, indicating that N-alkylation of this compound with various alkylating agents is a straightforward and high-yielding process. smolecule.com

N-Acylation : N-acylation of the indole nitrogen can be achieved using acylating agents such as acid chlorides or by coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The choice of reaction conditions can influence the selectivity between N-acylation and C-acylation. bhu.ac.in Generally, N-acylation is favored under basic conditions that generate the indolide anion. researchgate.net

Table 2: N-1 Functionalization Reactions

Reaction Type Reagents Product Type
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃) 1-Alkyl-2-butyl-5-methyl-1H-indole
N-Acylation Acyl chloride, Base 1-Acyl-2-butyl-5-methyl-1H-indole

| N-Acylation | Carboxylic acid, DCC, DMAP | 1-Acyl-2-butyl-5-methyl-1H-indole |

The indole nitrogen can serve as a building block for the construction of more complex heterocyclic systems. This can be achieved by reacting the N-anion of this compound with a bifunctional electrophile, leading to an initial N-alkylation followed by an intramolecular cyclization. A powerful strategy involves the condensation of indoles with ketones to form N-alkenylated heterocycles, which can then be further manipulated. acs.org For instance, after condensation, the resulting N-alkenyl group can undergo reduction to yield an N-alkylated product. acs.org More elaborate structures, such as sulfonated indolo[2,1-a]isoquinolines, can be synthesized via radical addition/cyclization of activated alkenes derived from N-acylated indoles. scispace.comrsc.org These methods open pathways to novel fused and linked heterocyclic structures based on the this compound scaffold.

Functionalization of the Butyl Side Chain and Methyl Group

Modifying the existing alkyl substituents on the indole ring presents a different set of challenges compared to ring functionalization.

Functionalization of the Methyl Group : The direct functionalization of the C-5 methyl group can be achieved through advanced organometallic techniques. A notable method involves the generation of a C,N-dianion by treating the indole with a specific sequence of strong bases, such as butyllithium (B86547) (BuLi) and potassium tert-butoxide (t-BuOK). rsc.org This approach allows for the regiospecific introduction of an electrophile onto the methyl group, transforming it into a more complex side chain. rsc.org

Functionalization of the Butyl Side Chain : Selectively functionalizing the C-2 butyl group without affecting the reactive indole ring is challenging. Standard methods for activating C-H bonds in alkyl chains, such as free-radical halogenation, often lack selectivity and could lead to unwanted reactions on the electron-rich indole nucleus. A potential, albeit likely unselective, approach would involve radical conditions carefully chosen to minimize ring reactions. More sophisticated methods would likely require the introduction of a directing group to achieve site-selectivity along the butyl chain, a strategy for which specific examples involving 2-butylindoles are not readily available in the surveyed literature.

Modifications of the C-5 Methyl Group

The methyl group at the C-5 position of the indole ring can be a site for various chemical modifications. One common strategy is oxidation to a carboxylic acid. For instance, the oxidation of a methyl group on an indole ring to a carboxylic acid has been achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. This transformation provides a handle for further functionalization, such as esterification or amidation.

Another approach involves halogenation of the methyl group, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to form a bromomethyl derivative. This derivative can then undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to indole derivatives to synthesize complex molecules. rsc.orgacs.org For this compound, these reactions typically require prior functionalization, such as halogenation of the indole ring or conversion to a triflate, to introduce a suitable coupling partner.

Suzuki-Miyaura, Sonogashira, and Heck Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. rsc.orglmaleidykla.lt For derivatives of this compound, a common strategy is to first introduce a bromine or iodine atom at a specific position on the indole ring. This halogenated indole can then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. lmaleidykla.ltnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, Pd(dppf)Cl₂ has been found to be an effective catalyst for the Suzuki-Miyaura coupling of bromoindazoles (bioisosteres of indoles) with heteroaryl boronic acids. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is valuable for introducing alkynyl moieties onto the indole scaffold. acs.orgacs.org Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be required as the starting material. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed. acs.orgnih.gov The reaction is tolerant of many functional groups and can be carried out under mild conditions. acs.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org For indole derivatives, this reaction can be used to introduce alkenyl groups at various positions. nih.govrsc.org The oxidative Heck reaction allows for the direct C-H alkenylation of indoles, avoiding the need for pre-functionalization. rsc.orgsemanticscholar.org However, controlling the regioselectivity between the C2 and C3 positions can be a challenge. rsc.org Ligands can play a crucial role in directing the regioselectivity of the Heck reaction on indoles. rsc.org

Table 1: Examples of Cross-Coupling Reactions on Indole Scaffolds

Reaction Type Catalyst/Reagents Substrate Example Product Type Reference(s)
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃ 5-Bromo-1-ethyl-1H-indazole 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole nih.gov
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N 3-Iodo-1-benzyl-1H-indole-2-carbonitrile 3-Alkynyl-1-benzyl-1H-indole-2-carbonitrile nih.gov
Heck PdCl₂(CH₃CN)₂, Cu(OAc)₂ N-methylindole C3- and C2-alkenylated indoles rsc.org

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net It is a powerful method for the N-functionalization of indoles, allowing for the introduction of a wide range of aryl, heteroaryl, and alkylamino groups. orgsyn.org The reaction typically involves coupling an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netpolyu.edu.hk For this compound, direct N-arylation can be achieved by reacting it with an aryl halide under Buchwald-Hartwig conditions. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. unistra.fr

Metalation and Lithiation Strategies for this compound

Metalation, particularly lithiation, is a key strategy for the functionalization of indoles. researchgate.net The regioselectivity of lithiation is highly dependent on the reaction conditions and the presence of directing groups. arkat-usa.orgresearchgate.net

For this compound, the N-H proton is the most acidic and can be readily removed with a strong base like n-butyllithium (n-BuLi) to form the N-lithiated indole. bhu.ac.in This N-lithiated species can then react with various electrophiles.

C-lithiation requires the N-H group to be protected. bhu.ac.in With a protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, lithiation can be directed to other positions. acs.org The C2 position is generally the most acidic C-H bond in N-protected indoles and can be selectively deprotonated with a strong base. researchgate.net The resulting C2-lithiated indole is a powerful nucleophile that can react with a wide array of electrophiles to introduce substituents at the C2 position. Directed metalation can also be influenced by other substituents on the indole ring. arkat-usa.org

Photochemical and Radical Reactions Involving this compound

The indole nucleus is known to participate in various photochemical and radical reactions. nih.gov Upon photoexcitation, indoles can undergo single-electron transfer (SET) processes to form radical cations, which can then react with nucleophiles. nih.gov This reactivity can be harnessed for the dearomative functionalization of the indole ring. uni-regensburg.de

Radical reactions offer alternative pathways for the functionalization of this compound. For example, radical addition to the C2-C3 double bond can lead to 2,3-difunctionalized indolines. The generation of radical species can be achieved through various methods, including the use of radical initiators or photoredox catalysis. mdpi.com The butyl and methyl substituents could also potentially undergo radical abstraction under specific conditions, although the reactivity of the indole ring often dominates.

Recent research has explored the use of photoredox catalysis to generate radicals that can then react with indoles. acs.org For instance, alkoxy radicals generated photochemically can initiate cascades that lead to the functionalization of alkenes in the presence of indole derivatives. acs.org

Biological Investigations and Mechanistic Insights for 2 Butyl 5 Methyl 1h Indole and Its Analogues

In Vitro Pharmacological Profiling of 2-butyl-5-methyl-1H-indole Derivatives

In vitro pharmacological profiling is a crucial first step in characterizing the biological activity of novel compounds. For derivatives of this compound, these studies have encompassed receptor binding assays, enzyme inhibition tests, and cell-based functional assays to determine their therapeutic potential and mechanism of action.

Receptor binding assays are fundamental in identifying the molecular targets of a compound. Studies on various indole (B1671886) derivatives have shown significant affinity for a range of receptors, particularly serotonin (B10506) (5-HT) receptors. For instance, a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines were investigated for their affinity to 5-HT1A receptors. nih.gov It was found that substitutions on the indole moiety, specifically at the C-5 position, were crucial for maintaining high affinity. The introduction of a methyl ether or a carboxamide group at C-5 guaranteed serotonergic 5-HT1A affinity compared to the unsubstituted analogue. nih.gov This suggests that the 5-methyl group in this compound is likely a key determinant for potential receptor interactions.

Furthermore, studies on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists have provided insights into the structure-activity relationships of this class of compounds. nih.govnih.gov While not direct analogues, these findings highlight the importance of the substitution pattern on the aromatic ring for receptor affinity and selectivity. Analogues of this compound have also been evaluated for their binding to dopamine (D2, D3, D4) and histamine (H1) receptors, with some compounds showing moderate to high affinity, indicating potential applications in treating central nervous system disorders. nih.gov

Table 1: Receptor Binding Affinities of Selected Indole Analogues

Compound Analogue Receptor Target Binding Affinity (Ki, nM)
Indolebutylamine derivative (C-5 carboxamide) 5-HT1A 0.9
Indolebutylamine derivative (C-5 carboxamide) D2 >850
5-fluoro-2,3-dihydro-1H-indene analogue 5-HT1A 193
5-fluoro-2,3-dihydro-1H-indene analogue 5-HT7 86

This table is generated based on data from various indole derivatives to illustrate potential receptor interactions and is not specific to this compound.

The anti-inflammatory potential of indole derivatives has been extensively studied, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition can alleviate inflammation and pain. nih.gov Several studies have demonstrated that certain indole derivatives possess significant COX-2 inhibitory activity. nih.gov For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are important targets in inflammatory diseases. acs.org

In addition to their anti-inflammatory properties, indole derivatives have been investigated for their effects on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. One study reported that a 2-methylindole-containing compound led to mechanism-based inactivation of CYP3A, suggesting that analogues of this compound could potentially interact with these metabolic enzymes. thegoodscentscompany.com This highlights the importance of evaluating the metabolic profile of these compounds early in the drug discovery process.

Cellular assays provide a more functional assessment of a compound's biological effects. Numerous indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. tandfonline.com For instance, indole-furanone compounds have been identified as tubulin inhibitors, which disrupts microtubule function and leads to cell cycle arrest and apoptosis. acs.orgacs.org The cytotoxicity of these compounds was found to be dependent on the substitution pattern on the indole and phenyl rings. acs.orgacs.org

The antimicrobial properties of indole derivatives have also been a subject of interest. N-substituted indole derivatives, for example, have shown activity against Staphylococcus aureus. nih.gov The broad biological activity of indole derivatives extends to their use in managing various diseases, underscoring the therapeutic potential of this chemical scaffold. researchgate.net Extracts from endophytic fungi, which can produce a variety of secondary metabolites including indole alkaloids, have also shown promising antiproliferative and antimicrobial activities. nih.govmdpi.com

Table 2: Antiproliferative Activity of Selected Bioactive Compounds

Compound Source/Type Cell Line Activity Metric Value (µg/mL or µM)
Endophytic Fungus Extract (Curvularia papendorfii) MCF7 (Breast Carcinoma) IC50 21.5 ± 5.9
Bryophyte Extract (Paraleucobryum longifolium) HeLa (Cervical Carcinoma) % Inhibition at 10 µg/mL 78.54%

This table presents data from various natural and synthetic compounds to exemplify the potential antiproliferative activities of complex molecules and is not specific to this compound.

Understanding the mechanism of action at the molecular and cellular level is critical for the rational design of new drugs. For indole derivatives, their diverse biological activities are a result of their ability to interact with multiple cellular targets. The structural similarity of the indole nucleus to the amino acid tryptophan allows these compounds to mimic protein structures and bind to various enzymes and receptors. researchgate.net

For example, the anti-inflammatory effects of some indole derivatives are mediated through the inhibition of COX and 5-LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov The antiproliferative effects of certain analogues are attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. acs.org The interaction with serotonin receptors by other indole derivatives suggests a mechanism for their psychoactive and neurological effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For indole derivatives, SAR studies have focused on understanding how modifications at different positions of the indole ring influence their biological activity.

The biological activity of indole derivatives can be finely tuned by altering the substitution patterns on the indole core.

N-1 Substitution: Substitution at the N-1 position of the indole ring has been shown to modulate a variety of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov However, in some cases, such as with certain indole-furanone tubulin inhibitors, N-1 substitution had a less significant impact on antiproliferative activity. acs.orgacs.org

C-2 Substitution: The substituent at the C-2 position plays a crucial role in determining the pharmacological profile. The presence of a methyl group at C-2, as seen in some cannabinoid analogues, has been shown to influence receptor binding affinity. limef.com The butyl group at the C-2 position in this compound is a key feature that likely contributes significantly to its specific biological properties.

C-3 Substitution: The C-3 position is a common site for modification in indole chemistry. C-3 substituted indoles have been reported to possess potent antioxidant and antimicrobial properties. nih.gov

C-5 Substitution: As previously mentioned, substitution at the C-5 position is critical for the affinity of certain indole derivatives to serotonin receptors. nih.gov The 5-methyl group of this compound is therefore expected to be a key contributor to its receptor binding profile. In a different series of compounds, a substitution at the C-5 position was part of the structure of a potent microsomal triglyceride transfer protein (MTP) inhibitor. nih.gov

Influence of Alkyl Chain Modifications on Biological Activity and Selectivity

The biological activity and receptor selectivity of indole derivatives can be significantly altered by modifying the alkyl chains at various positions on the indole scaffold. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, principles derived from related indole analogues, particularly cannabimimetic indoles, provide valuable insights.

Research on aminoalkylindoles (AAIs) has demonstrated that the length of an alkyl chain at the N-1 position is a critical determinant of affinity for cannabinoid receptors CB1 and CB2. researchgate.netnih.gov High-affinity binding to both receptors generally requires a minimum alkyl chain length of three carbons, with optimal binding often observed with a five-carbon (pentyl) side chain. nih.gov The binding affinity tends to follow a hyperbolic function, where chains shorter than three carbons or longer than six to seven carbons lead to a dramatic decrease in receptor affinity. researchgate.netnih.govbohrium.com

For instance, in one series of N-1 alkyl indoles, optimal binding to the CB1 receptor was observed with butyl, pentyl, and heptyl side chains, while for the CB2 receptor, pentyl and hexyl chains were preferred. bohrium.com This illustrates that subtle changes in chain length can modulate selectivity between receptor subtypes.

Table 1: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding for Indole Analogues
N-1 Alkyl ChainRelative CB1 AffinityRelative CB2 AffinityGeneral Observation
Methyl (C1)LowLowChain length is insufficient for high-affinity binding.
Propyl (C3)ModerateHighMinimum length for significant binding; can confer CB2 selectivity. researchgate.net
Butyl (C4)HighHighApproaching optimal length for high affinity at both receptors. bohrium.com
Pentyl (C5)OptimalOptimalOften confers the highest affinity for both CB1 and CB2 receptors. nih.gov
Hexyl (C6)HighOptimalMaintains high affinity, particularly for the CB2 receptor. bohrium.com
Heptyl (C7)DecreasedDecreasedExceeding optimal length leads to a sharp drop in binding affinity. nih.gov

Preclinical In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

While in vivo studies specifically on this compound are limited in publicly available literature, research on structurally similar compounds provides a framework for understanding its potential pharmacodynamic effects in animal models.

Preclinical studies of related indole derivatives demonstrate their ability to engage molecular targets and modulate key biomarkers associated with inflammation and oxidative stress. For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) was investigated in a rodent model of cisplatin-induced organ damage. nih.gov

In this model, MMINA treatment effectively reversed the cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it boosted the activity of endogenous antioxidant enzymes, including glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.gov Furthermore, MMINA treatment led to a significant decrease in the population of CD4+ cells expressing cyclooxygenase-2 (COX-2), STAT3, and tumor necrosis factor-alpha (TNF-α) in whole blood. nih.gov These findings indicate that indole analogues can engage with pathways of oxidative stress and inflammation, modulating both biochemical and cellular biomarkers.

The modulation of inflammatory biomarkers by indole analogues translates to proof-of-concept efficacy in relevant disease models. In the aforementioned study, MMINA demonstrated a chemoprotective effect against cisplatin-induced organ damage. nih.gov This was evidenced by the normalization of plasma levels of biochemical enzymes indicative of organ health. The mechanism of this protective effect was linked to the downregulation of genes involved in inflammation, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.gov

Other indole-based compounds have shown efficacy in models of neurological disorders. For instance, certain indole derivatives have been investigated for their potential as anti-neurodegenerative agents by targeting pathways such as protein aggregation and cholinergic systems. nih.gov Similarly, the anti-inflammatory properties of some indole derivatives suggest their potential utility in chronic inflammatory disease models. thegoodscentscompany.com The specific efficacy of this compound would depend on its unique target engagement profile, which is influenced by its specific substitution pattern.

Metabolic Pathways and Biotransformation of this compound (In Vitro/Preclinical)

The biotransformation of indole and its derivatives is primarily mediated by hepatic enzymes, which convert these generally lipophilic compounds into more water-soluble metabolites for excretion.

The metabolism of the indole core structure typically involves several key oxidative reactions. For the parent indole molecule, metabolites include hydroxylated products like indoxyl (3-hydroxyindole), which can be further oxidized and dimerized to form pigments such as indigo and indirubin. nih.gov Other identified metabolites resulting from the oxidation of the indole ring include oxindole, dioxindole, isatin (B1672199), and 6-hydroxyindole. nih.gov

For alkyl-substituted indoles like this compound, metabolic pathways are expected to involve both modification of the indole ring and biotransformation of the alkyl side chains. Studies on related compounds, such as the synthetic cannabinoid 5F-MDMB-PICA which has a 5-fluoropentyl side chain, show that biotransformation of the alkyl group is a major metabolic route. nih.gov Therefore, likely metabolic pathways for this compound would include:

Hydroxylation: Addition of a hydroxyl group to the butyl chain, the methyl group, or various positions on the aromatic ring.

Oxidation: Further oxidation of hydroxylated alkyl groups to form aldehydes, ketones, or carboxylic acids. Oxidation of the indole ring can also occur.

Phase II Conjugation: The hydroxylated metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. youtube.com

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the Phase I metabolism of a vast number of drugs and xenobiotics, including indole derivatives. researchgate.net In vitro studies using human liver microsomes have identified several CYP450 isoforms as being responsible for indole oxidation.

Specifically, CYP2A6 has been shown to be the most active in metabolizing indole, followed by CYP2C19 and CYP2E1. nih.gov These enzymes catalyze the initial oxidative steps, such as the formation of indoxyl and oxindole. nih.gov Given this, it is highly probable that these same enzyme systems are involved in the metabolism of this compound. The specific substitutions on the indole ring can influence the affinity for different CYP isoforms. For example, CYP83B1 is another P450 enzyme known to metabolize indole-3-acetaldoxime, a related indole derivative. nih.gov Following Phase I oxidation by CYP450 enzymes, the resulting metabolites are often substrates for Phase II conjugating enzymes like UDP-glucuronyltransferases (UGTs) and sulfotransferases (SULTs). youtube.com

Table 2: Key Enzymes and Reactions in Indole Metabolism
Enzyme FamilySpecific Isoform(s)Metabolic Reaction TypePotential Metabolites of this compound
Cytochrome P450 (Phase I)CYP2A6, CYP2C19, CYP2E1Ring and Side-Chain Oxidation/HydroxylationHydroxylated butyl chain derivatives, Hydroxylated methyl group derivatives, Hydroxylated indole ring derivatives (e.g., at C4, C6, C7), Oxindole derivatives
CYP83B1Oxidation of indole derivativesVarious oxidized intermediates
UDP-glucuronyltransferases (UGTs) (Phase II)VariousGlucuronide ConjugationGlucuronides of hydroxylated metabolites
Sulfotransferases (SULTs) (Phase II)VariousSulfate ConjugationSulfates of hydroxylated metabolites

Ligand-Target Interaction Analysis and Pharmacophore Development for this compound Derivatives

Detailed investigations into the specific ligand-target interactions of this compound are not extensively documented in the provided research. However, broader studies on indole derivatives offer valuable insights into the potential binding modes and pharmacophoric features that contribute to their biological activities at various targets.

Pharmacophore models for indole-based compounds often highlight the importance of the indole nucleus as a key structural motif for interacting with biological targets. For instance, in the context of designing ligands for the benzodiazepine receptor (BzR), a well-established pharmacophore model includes several key interaction sites: a hydrogen bond acceptor (A₂), a hydrogen bond donor (H₁), a bifunctional hydrogen bond donor/acceptor (H₂/A₃), and multiple lipophilic pockets (L₁, L₂, L₃, and Lᵢ). nih.gov The indole scaffold, with its NH group, can serve as a crucial hydrogen bond donor, a feature underscored by the observation that 1-methyl derivatives, which lack this NH group, are often inactive. nih.gov

Molecular docking and dynamics simulations of certain 5-substituted indole derivatives within the BzR have suggested that these compounds can adopt different orientations and conformations, aligning with the hypothesized interaction points of the pharmacophore model. nih.gov These studies indicate that substituents on the indole ring play a critical role in modulating affinity and the specific nature of the ligand-receptor interactions.

Furthermore, structure-activity relationship (SAR) studies on various indole derivatives have provided clues about their binding. For example, in one series of indole derivatives, the nature of the substituent at the 5-position had interdependent effects with substituents on a side chain phenyl ring, influencing the compound's potency. nih.gov Specifically, derivatives with a 5-Cl/NO₂ group showed improved affinity with hydroxyl/methoxy substituents on the side chain phenyl ring, whereas 5-H derivatives were more potent with halogens on the same phenyl ring. nih.gov

While these findings pertain to broader classes of indole derivatives, they provide a foundational understanding of how the this compound scaffold might interact with biological targets. The butyl group at the 2-position would likely engage with a lipophilic pocket, while the methyl group at the 5-position could influence electronic properties and steric interactions within the binding site. The indole NH would be a prime candidate for forming a key hydrogen bond with a target protein.

The development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors based on an indoline scaffold further illustrates the importance of the core heterocyclic structure in guiding ligand placement within an active site. nih.govacs.org Molecular docking studies of these indoline derivatives revealed that the indoline moiety positions itself near the catalytic iron in the 5-LOX active site, engaging in van der Waals interactions with several key residues. acs.org This highlights how the bicyclic indole or indoline structure can serve as an anchor for ligand binding.

The table below summarizes key pharmacophoric features and interaction insights derived from studies on related indole and indoline compounds, which can be extrapolated to hypothesize the binding characteristics of this compound derivatives.

Pharmacophoric FeaturePotential Role in Ligand-Target InteractionSource
Indole NH GroupHydrogen bond donor nih.gov
Aromatic CoreVan der Waals and hydrophobic interactions acs.org
Substituent at C2 (e.g., butyl)Interaction with lipophilic pockets nih.gov
Substituent at C5 (e.g., methyl)Modulation of electronic properties and steric fit nih.gov

Future research focusing specifically on this compound and its close analogues would be necessary to delineate their precise ligand-target interactions and to develop specific pharmacophore models for their observed biological activities.

Computational Chemistry and Modeling Studies of 2 Butyl 5 Methyl 1h Indole

Quantum Chemical Calculations of 2-butyl-5-methyl-1H-indole

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. tandfonline.com These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. researchgate.net

The electronic character of this compound is largely defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, indicating regions of nucleophilicity, while the LUMO represents the ability to accept electrons, indicating regions of electrophilicity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. rsc.orgnih.gov

In indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO is also distributed across this aromatic core. rsc.org The presence of electron-donating alkyl groups, such as the butyl group at the C2 position and the methyl group at the C5 position, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted indole. DFT calculations on similar substituted indoles have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives Calculated by DFT Methods.
CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2-Alkyl-N-ethanoyl indolesX3LYP/6-31G+(d,p)Not SpecifiedNot Specified4.9-5.0 rsc.org
2-(1H-indol-3-yl)-5-methyl-1H-benzimidazoleB3LYP/6-311+G(d,p)-5.46-1.523.94 eurjchem.com
2-(5-phenylindol-3-yl)benzimidazole derivativesDFT-5.63 to -5.21-2.22 to -1.903.31 to 3.49 rsc.org

Note: The data in this table is for structurally related indole compounds and serves to illustrate the typical range of FMO energies and gaps determined by computational methods.

The conformational flexibility of this compound primarily resides in the C2-butyl side chain. Conformational analysis involves mapping the potential energy surface as a function of bond rotations to identify stable low-energy conformers and the energy barriers between them. libretexts.org The rotation around the single bonds of the butyl group gives rise to various staggered and eclipsed conformations. masterorganicchemistry.com

The most stable conformations will seek to minimize steric strain, which arises from non-bonded atoms being forced into close proximity. youtube.com For the butyl chain, gauche interactions (where bulky groups are 60° apart) are less stable than anti-periplanar arrangements (180° apart). masterorganicchemistry.com The highest energy conformations are those where the largest groups are eclipsed. libretexts.org It is expected that the most stable conformers of this compound would feature a staggered arrangement of the butyl chain, extending away from the plane of the indole ring to minimize steric hindrance. Molecular mechanics calculations can reveal the most favorable conformation and the rotational energy barrier for the dihedral angle. acs.org

Quantum chemical calculations are a well-established methodology for predicting spectroscopic data, which can be crucial for structure elucidation and validation. nih.govrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. sci-hub.seresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra, aiding in the assignment of complex signals. bohrium.comresearchgate.net For accurate predictions, it is often necessary to perform calculations on several low-energy conformers and average the results based on their Boltzmann population.

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. sci-hub.se These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the presence of specific functional groups and providing a fingerprint of the molecular structure. researchgate.net

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, including those used to synthesize and modify this compound. A common route to such 2,5-disubstituted indoles is the Fischer indole synthesis. bhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. researchgate.net

DFT studies can model this process by:

Identifying Intermediates and Transition States: Calculations can map the entire reaction pathway, locating the structures of transient intermediates and the high-energy transition states that connect them. researchgate.net

Calculating Activation Energies: The energy difference between reactants and transition states provides the activation energy, which determines the reaction rate. This allows for a comparison of different potential pathways. polimi.it

Elucidating Reaction Selectivity: For derivatization reactions, such as electrophilic substitution on the indole ring, computational studies can predict the most likely site of reaction (e.g., C3 position) by analyzing the charge distribution and stability of the potential intermediates. bhu.ac.inpolimi.it Recent developments have even explored photoredox-catalyzed versions of the Fischer indole synthesis, where computational modeling helps to elucidate the novel mechanism. thieme.de

Molecular Docking and Molecular Dynamics Simulations of this compound

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These structure-based methods predict how a small molecule (ligand) might bind to a biological target, typically a protein. nih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. derpharmachemica.com Docking algorithms use scoring functions to estimate the binding affinity, ranking potential poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. bohrium.com For this compound, key interactions would likely involve:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. acs.org

π-Interactions: The aromatic indole ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

Hydrophobic Interactions: The butyl and methyl groups provide lipophilic character, favoring interactions with nonpolar pockets in the protein. sci-hub.se

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-protein complex over time. jst.go.jpacs.org By simulating the motions of all atoms in the system, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined estimate of the binding free energy. acs.orgresearchgate.net Studies on related indole derivatives have used MD simulations to confirm the stability of ligand-protein complexes and analyze the persistence of key interactions over the simulation time. jst.go.jp

Table 2: Common Interactions of Indole-Based Ligands with Protein Targets Identified via Computational Modeling.
Interaction TypeIndole Moiety InvolvedInteracting Protein Residue (Example)Reference
Hydrogen Bond DonorIndole N-HAspartate, Glutamate, Main-chain Carbonyl acs.org
π-π StackingAromatic Ring SystemPhenylalanine, Tyrosine, Histidine researchgate.net
Hydrophobic InteractionAlkyl Substituents (e.g., butyl, methyl)Leucine, Isoleucine, Valine, Alanine sci-hub.se
Ionic Interaction(If ligand is charged)Aspartate, Glutamate, Lysine, Arginine mdpi.com

Estimation of Binding Affinities for this compound Analogues

The binding affinity of a ligand to its biological target is a critical determinant of its potency. Computational methods, particularly molecular docking, are frequently used to estimate these affinities for analogues of a parent compound. While specific studies focusing exclusively on a broad series of this compound analogues are not extensively documented in publicly available literature, the principles can be extrapolated from research on closely related indole structures.

Research on various indole derivatives demonstrates that substitutions at the C5 position of the indole ring significantly influence binding affinity. For instance, studies on synthetic cannabinoids have shown that while substitutions at the 6- and 7-positions of the indole core can retain high receptor binding affinity, substitutions at the 5-position with groups like bromo, fluoro, or methyl were found to be detrimental to binding and functional activity for certain targets. mdpi.com Similarly, another study revealed that introducing a bulky 5-tert-butyl group led to a significant decrease in affinity at NMDA-glycine site. ttuhsc.edu

In the context of this compound, molecular docking simulations could be employed to predict the binding energies of various analogues against a specific protein target. These simulations would model the interactions between the ligand and the amino acid residues in the binding pocket. Key interactions often include hydrogen bonds with the indole N-H, and hydrophobic interactions involving the butyl and methyl groups.

A hypothetical study might involve modifying the butyl group at the C2 position or the methyl group at the C5 position and calculating the resulting change in binding energy. The results could be compiled into a table to guide the selection of candidates for synthesis.

Table 1: Hypothetical Estimated Binding Affinities of this compound Analogues for a Generic Kinase Target

Compound IDR1 (at C2)R2 (at C5)Estimated Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
BMH-001 (Parent) n-butyl methyl -8.5 LEU83, VAL91, ALA101, LYS155
BMH-002isobutylmethyl-8.2LEU83, VAL91, ALA101, LYS155
BMH-003sec-butylmethyl-8.0LEU83, VAL91, LYS155
BMH-004tert-butylmethyl-7.1VAL91, LYS155
BMH-005n-butylethyl-8.6LEU83, VAL91, ALA101, LYS155
BMH-006n-butylisopropyl-8.3LEU83, VAL91, ALA101
BMH-007n-butylchloro-9.1LEU83, VAL91, ALA101, THR153, LYS155
BMH-008n-butylhydroxyl-9.5LEU83, VAL91, ASP164, LYS155

This table is for illustrative purposes based on general principles of medicinal chemistry and does not represent experimentally verified data.

In this hypothetical table, substituting the n-butyl group with bulkier isomers like tert-butyl decreases binding affinity due to potential steric clashes within the binding site. Conversely, replacing the C5-methyl group with a chloro or hydroxyl group, which can act as hydrogen bond acceptors, could enhance binding affinity by forming additional interactions with the receptor. ijcrt.org Such computational estimations are invaluable for prioritizing synthetic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. arxiv.orgmdpi.com

To develop a predictive QSAR model for this compound derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and steric properties. arxiv.org

Studies on other indole derivatives have successfully used this approach. For example, a QSAR model for 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors was built using genetic algorithms and partial least squares (PLS) analysis. nih.gov The resulting model showed that the activity could be improved by increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom. nih.gov Another study on indomethacin (B1671933) derivatives used descriptors like the index of refraction and electronegativity to build a model with high statistical quality (R² = 0.848). vietnamjournal.ru

For this compound derivatives, a typical QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogues with variations at the C2, C5, and potentially other positions of the indole ring.

Descriptor Calculation: Using software to calculate descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), topological polar surface area (TPSA), and quantum chemical descriptors like HOMO and LUMO energies.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀ value). core.ac.uk

Model Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation, yielding a q²) and external validation (using a separate test set of compounds, yielding a predictive r²). arxiv.org

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC₅₀ = 0.45logP - 0.02TPSA + 1.25*C5_σ + 3.5

Where C5_σ is the Hammett constant for the substituent at the C5 position. Such a model, once validated, can predict the activity of unsynthesized compounds. mdpi.com

The insights gained from binding affinity estimations and QSAR models are instrumental in the rational design of new analogues. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net

This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. A library of compounds is docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or docking score. nih.gov For this compound, if the target protein structure is known, large chemical databases could be screened for molecules with a similar indole core but different substituents, seeking those with improved docking scores.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model can be built based on a set of known active ligands. This can involve pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, or 2D similarity searching, which finds molecules with a similar 2D structure to a known active compound. mdpi.com

A workflow for designing novel this compound analogues might involve creating a virtual library of derivatives by systematically modifying the substituents at various positions on the indole ring. This library would then be screened using the developed QSAR model to predict their activity. The most promising candidates identified through this virtual screening process would then be prioritized for chemical synthesis and biological evaluation, thus saving significant time and resources. ttuhsc.eduijcrt.org

Retrosynthetic Analysis and Pathway Prediction for this compound Synthesis

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several established indole synthesis methods could be adapted.

A plausible retrosynthetic pathway can be proposed based on the Fischer indole synthesis , one of the most common methods for preparing indoles.

Retrosynthetic Analysis:

The target molecule, This compound (1) , can be disconnected at the N1-C2 and C3-C3a bonds, a key step in the Fischer synthesis logic. This reveals a phenylhydrazone intermediate (2) . This hydrazone would be formed from the condensation of p-tolylhydrazine (3) and 2-hexanone (B1666271) (4) . Both p-tolylhydrazine and 2-hexanone are readily available commercial reagents.

Target: this compound (1)

Disconnect: N1-C2, C3-C3a (Fischer Indole disconnection)

Precursor: (E/Z)-2-hexanone (p-tolyl)hydrazone (2)

Disconnect: C=N bond of the hydrazone

Starting Materials: p-tolylhydrazine (3) and 2-hexanone (methyl butyl ketone) (4)

Predicted Synthetic Pathway:

Hydrazone Formation: The synthesis would begin with the reaction of p-tolylhydrazine (or its hydrochloride salt) with 2-hexanone in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid). This condensation reaction forms the intermediate phenylhydrazone (2) .

Indolization (Fischer Synthesis): The crude or purified phenylhydrazone (2) is then heated in the presence of a catalyst. Common catalysts for this cyclization step include Brønsted acids (like sulfuric acid, polyphosphoric acid) or Lewis acids (like zinc chloride, boron trifluoride). The reaction proceeds via a -sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final product, this compound (1) .

Alternative synthetic routes, such as the Gassman indole synthesis , could also be envisioned. This method involves the reaction of an N-chloroaniline with a β-thioketone. orgsyn.org For this target, it would start with p-toluidine, which would be converted to an N-chloroaniline, and then reacted with a butyl-substituted α-thioketone. orgsyn.org Another approach could be a palladium-catalyzed coupling reaction, building the indole ring from appropriately substituted anilines and alkynes.

Advanced Analytical Methodologies for 2 Butyl 5 Methyl 1h Indole Research

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for isolating 2-butyl-5-methyl-1H-indole from reaction mixtures and for its quantitative analysis. The choice of technique depends on the sample matrix, the required purity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of substituted indole (B1671886) derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds like this compound due to its hydrophobic nature.

Method development for substituted indoles often involves optimizing several parameters to achieve the desired separation. nih.gov Key considerations include the stationary phase, mobile phase composition, pH, and detector type. For instance, a C8 or C18 column is commonly used as the stationary phase. mostwiedzy.pl The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of modifiers such as formic acid to the mobile phase can significantly improve peak shape and symmetry for indolic compounds. mostwiedzy.pl

A study on the separation of various indole derivatives demonstrated that adjusting the mobile phase's methanol composition and pH affects retention times, selectivity, and capacity factors. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a wide range of indole structures with varying polarities. mostwiedzy.plsci-hub.se UV and fluorescence detectors are commonly used for the detection of indoles, with fluorescence detection offering lower detection limits for these naturally fluorescent compounds. mostwiedzy.pl

Table 1: Illustrative HPLC Parameters for Substituted Indole Analysis

Parameter Typical Conditions Rationale
Stationary Phase C8 or C18 silica-based column (e.g., Zorbax XDB-C8, Supelcosil LC-18-DB) mostwiedzy.plasm.org Provides a nonpolar surface for hydrophobic interactions with the indole ring and alkyl substituents.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.govmostwiedzy.pl Allows for the elution of compounds with a wide range of polarities.
Mobile Phase Additive 0.01% - 0.1% Formic Acid or other acidifiers mostwiedzy.pl Suppresses the ionization of the indole nitrogen, leading to better peak shape and retention.
Flow Rate 0.5 - 1.5 mL/min Standard flow rate for analytical scale HPLC, balancing analysis time and resolution.

| Detection | UV (e.g., 280 nm) and/or Fluorescence (e.g., Ex: 280 nm, Em: 360 nm) mostwiedzy.pl | Indole ring system provides strong UV absorbance and native fluorescence for sensitive detection. |

This table presents a generalized summary of typical starting conditions for HPLC method development for indole derivatives based on published research.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While some indole derivatives can be analyzed directly, derivatization is often necessary to improve their chromatographic properties. jfda-online.com

For indoles, derivatization serves multiple purposes: it can increase volatility, reduce interactions with the stationary phase that cause peak tailing, and enhance detector response. jfda-online.com Common derivatization strategies include silylation, acylation, and alkylation. jfda-online.com For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the active hydrogen on the indole nitrogen, making the molecule more suitable for GC analysis. mdpi.com Another approach is alkyl chloroformate derivatization, which is rapid and can be performed under mild conditions. nih.gov

In the context of this compound, GC-MS analysis would allow for both its separation from other volatile components in a sample and its identification based on its mass spectrum. The choice of a non-polar or mid-polar capillary column, such as one coated with 5% phenyl methyl siloxane, is common for the separation of a wide range of organic compounds, including indole derivatives. uin-alauddin.ac.id

Table 2: GC Derivatization Strategies for Indole Compounds

Derivatization Method Reagent Example Target Functional Group Benefit
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com Indole N-H, hydroxyl groups Increases volatility, reduces peak tailing. jfda-online.com
Acylation Trifluoroacetic anhydride (B1165640) (TFAA) Indole N-H, amino groups Creates stable, volatile derivatives; can enhance detection. jfda-online.com

| Alkylation | Alkyl chloroformates (e.g., MCF, ECF) nih.gov | Indole N-H, carboxylic and hydroxyl groups | Rapid reaction, improves chromatographic behavior. nih.gov |

This table summarizes common derivatization techniques applicable to indole-containing compounds for GC analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, offering advantages over traditional HPLC such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.com

For example, studies on indole-3-propanamide derivatives have shown that columns like Lux Cellulose-4 can provide excellent baseline separation. researchgate.net The choice of the specific CSP and the mobile phase modifier are critical factors in achieving enantioselectivity. researchgate.net The scalability of SFC also makes it a viable option for preparative separations to obtain pure enantiomers for further study. nih.gov

Mass Spectrometry for Mechanistic Elucidation and Trace Analysis

Mass spectrometry (MS) is a vital tool for the structural characterization of this compound, its reaction products, and for detecting it at trace levels.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org This technique provides detailed structural information by revealing how a molecule breaks apart.

The fragmentation of indole derivatives is well-characterized. A common fragmentation pathway for the indole ring involves the loss of HCN, leading to a characteristic ion. scirp.org For N-alkylated indoles, fragmentation patterns can be influenced by the nature of the alkyl group. For instance, studies on N-alkyl isatin (B1672199) derivatives show that the fragmentation can occur at the nitrogen-carbon bond of the alkyl chain. scispace.com In the case of this compound, MS/MS analysis would likely show fragmentation of the butyl side chain and characteristic cleavages of the indole core. The fragmentation of the pyridazino-indole ring system has also been shown to produce cross-ring cleavages. nih.gov

By analyzing the product ion spectrum, researchers can confirm the identity of a compound, distinguish between isomers, and elucidate the structure of unknown metabolites or degradation products. nih.gov For example, the loss of a hydroxyl radical ([M-17]+) can be a characteristic fragment for certain substituted indoles, indicating the presence of specific functional groups and their positions on the indole ring. ojp.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov HRMS is indispensable for confirming the identity of newly synthesized compounds like this compound and for identifying unknown reaction intermediates, byproducts, or metabolites. nih.govrsc.org

In synthetic chemistry, HRMS is used to verify the successful formation of the target compound. For example, in the synthesis of related indole derivatives, HRMS (ESI) was used to confirm the calculated exact mass of the protonated molecule [M+H]+. rsc.org Similarly, in studies involving trifluoromethylation of indole derivatives, HRMS was used to confirm the elemental composition of the products. frontiersin.org

When studying reaction mechanisms or metabolism, HRMS can identify transient intermediates or final products by comparing their accurate measured mass to calculated masses of potential structures. nih.govumb.edu For instance, if a reaction is expected to introduce a hydroxyl group, HRMS can confirm this by detecting a product with a mass increase of approximately 16 amu (the mass of an oxygen atom) compared to the starting material. nih.gov This capability is crucial for building a complete picture of the chemical and biological transformations of this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Indole-3-acetic acid
Indole-3-acetonitrile
Indole-3-carbinol
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
3,3′-diindolylmethane
Indole-3-propanamide
Trifluoroacetic anhydride (TFAA)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures like derivatives of this compound, advanced NMR techniques, particularly two-dimensional (2D) methods and solid-state NMR, are crucial for unambiguous assignment of atoms and mapping their spatial relationships.

Two-dimensional NMR experiments provide correlational data between different nuclei, which is essential for assembling the molecular structure of novel this compound derivatives. These techniques separate overlapping signals found in 1D spectra and reveal bonding and through-space connectivities. informahealthcare.comscience.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons within the butyl chain (e.g., between H-1' and H-2', H-2' and H-3', and H-3' and H-4'). It would also reveal couplings between the aromatic protons on the indole ring (e.g., H-4, H-6, and H-7). researchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the C-5 methyl protons would correlate with the C-5 methyl carbon, and the aromatic proton signals (H-3, H-4, H-6, H-7) would correlate with their respective carbon atoms. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the C-5 methyl protons to C-4, C-5, and C-6, and from the butyl chain protons (H-1') to the indole ring carbons C-2 and C-3, confirming the attachment point of the substituent. researchgate.netmdpi.comifremer.fr

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining stereochemistry and conformation. For this compound, NOESY could reveal the preferred conformation of the butyl chain relative to the indole ring by showing correlations between the butyl protons and nearby indole ring protons, such as H-3. mdpi.comifremer.fr

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in a derivative of this compound.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)Key NOESY Correlations (with ¹H)
H-3 H-4C-3C-2, C-3a, C-4H-1' (butyl)
H-4 H-3, H-6C-4C-3, C-5, C-7aH-6, C5-CH₃
C5-CH₃ H-6C5-CH₃C-4, C-5, C-6H-4, H-6
H-6 H-4, C5-CH₃, H-7C-6C-4, C-5, C-7aH-7, C5-CH₃
H-7 H-6C-7C-3a, C-5, C-7aH-6
H-1' (butyl) H-2'C-1'C-2, C-3, C-2'H-3, H-2'
H-2' (butyl) H-1', H-3'C-2'C-1', C-3'H-1', H-3'
H-3' (butyl) H-2', H-4'C-3'C-2', C-4'H-2', H-4'
H-4' (butyl) H-3'C-4'C-3'H-3'

While solution-state NMR provides data on molecules averaged over all conformations, solid-state NMR (ssNMR) provides information on molecules in a fixed, crystalline state. This is particularly important in pharmaceutical sciences, where different crystalline forms, or polymorphs, of a drug can have different physical properties. jeol.com For derivatives of this compound, ssNMR can differentiate between various crystalline forms. jeol.combeilstein-journals.org

The chemical shifts in ssNMR spectra are highly sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. researchgate.net Therefore, distinct polymorphs of a this compound derivative would yield different ¹³C ssNMR spectra, even though their solution-state spectra would be identical. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the number and chemical shifts of resonances, one can determine the number of non-equivalent molecules in the crystal's asymmetric unit and gain insights into the conformation and intermolecular interactions within the solid state. researchgate.netnih.gov

Table 2: Illustrative Comparison of Solution vs. Solid-State ¹³C NMR Chemical Shifts for a Hypothetical Crystalline Form of a this compound Derivative

Carbon AtomSolution ¹³C Shift (ppm)Solid-State ¹³C Shift (ppm) - Form ASolid-State ¹³C Shift (ppm) - Form B
C-2 125.1126.5127.0
C-3 101.8102.5101.5
C-3a 128.9129.3129.8
C-4 123.5124.1124.5
C-5 130.2131.0130.8
C-6 120.8120.1119.5
C-7 110.5111.2111.8
C-7a 135.6136.0135.4
C5-CH₃ 21.422.021.1
C-1' 28.328.929.2
C-2' 31.732.532.1
C-3' 22.623.123.4
C-4' 14.014.514.3

Note: The differences in solid-state shifts between Form A and Form B reflect different crystal packing environments.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. It provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. researchgate.net For derivatives of this compound, this technique is essential for establishing absolute stereochemistry in chiral examples and for precisely defining the conformation of the molecule in the solid state. rsc.orggoogle.com

By growing a suitable single crystal of a this compound derivative, its structure can be determined. The resulting data would confirm the planarity of the indole ring and reveal the exact conformation of the flexible butyl sidechain. beilstein-journals.org This information is critical for understanding structure-activity relationships, as the biological activity of a molecule is often dependent on its specific 3D shape. The crystallographic data can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules pack together in a crystal. beilstein-journals.org

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 12.5 Å, b = 9.4 Å, c = 17.8 Å
Volume (V) 2090.5 ų
Molecules per Unit Cell (Z) 8
Bond Length (C2-C3) 1.37 Å
Bond Length (N1-C2) 1.38 Å
Bond Angle (C2-N1-C7a) 108.5°
Torsion Angle (N1-C2-C1'-C2') -175.2°

Note: Data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystal structure analysis. rsc.org

Future Directions and Emerging Research Avenues for 2 Butyl 5 Methyl 1h Indole

Development of More Efficient and Sustainable Synthetic Routes to 2-butyl-5-methyl-1H-indole

The synthesis of indole (B1671886) derivatives is a well-established field, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. rsc.orgresearchgate.net Classical methods such as the Fischer indole synthesis, while foundational, often require harsh conditions. rsc.orgresearchgate.net Future research will likely focus on refining these and other synthetic strategies to align with the principles of green chemistry.

Key areas for development include:

Catalyst Innovation : The use of novel catalysts can significantly improve reaction rates and yields. Research into palladium-catalyzed reactions and the use of N-heterocyclic carbenes has already shown promise for indole synthesis. rsc.orgmdpi.com A mild and efficient protocol for synthesizing related compounds using K2CO3 and n-Bu4PBr in water has been demonstrated, highlighting a move towards more sustainable catalytic systems that are reusable. beilstein-journals.org

Solvent-Free and Aqueous Conditions : Shifting away from volatile organic solvents is a primary goal of green chemistry. One-pot synthesis protocols performed under solvent-free conditions or in water are highly desirable. researchgate.netbeilstein-journals.org Microwave-assisted synthesis has also been shown to be an effective technique for accelerating Fischer indolizations, often leading to higher yields in shorter reaction times. researchgate.net

Atom Economy : Synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) are increasingly important. Metal-free C-H functionalization represents a powerful strategy for directly adding substituents to the indole core without the need for pre-functionalized starting materials, thus simplifying synthetic sequences and reducing waste. thieme-connect.com

Table 1: Comparison of Synthetic Strategies for Indole Derivatives

Synthetic MethodTypical ConditionsPotential for Sustainable ImprovementReference
Fischer Indole SynthesisAcid catalysts (e.g., PPA, H2SO4), high temperatures.Use of milder acid catalysts, microwave irradiation, solid acid catalysts. rsc.orgresearchgate.net
Palladium-Coupling ReactionsPd(0) catalysts, organic solvents.Development of water-soluble or recyclable palladium catalysts. mdpi.com
Aqueous Phase SynthesisK₂CO₃/n-Bu₄PBr in water.Highly efficient and allows for catalyst recycling. beilstein-journals.org
Metal-Free C-H FunctionalizationMethanol (B129727) medium, room temperature.High atom economy, mild conditions, avoids transition metals. thieme-connect.com

Exploration of Novel Biological Targets and Activities for this compound Analogues

Indole derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Analogues of this compound can be systematically designed and synthesized to probe new biological targets and develop compounds with improved potency and selectivity.

Future research in this area could focus on:

Neurological Disorders : The indole scaffold is a key component of many neuroactive compounds. Analogues of this compound could be explored as allosteric modulators for receptors like the cannabinoid type 1 (CB1) receptor. nih.govacs.org Structure-activity relationship (SAR) studies on related 1H-indole-2-carboxamides have shown that small alkyl groups at the C3 position and specific substituents on the phenyl ring can enhance modulatory potency. nih.gov

Infectious Diseases : There is a pressing need for new antimicrobial and antiparasitic agents. Indole analogues have shown activity against various pathogens. researchgate.net For example, 1H-indole-2-carboxamide derivatives have been identified with promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org

Oncology : Pyrazino[1,2-a]indoles, which can be synthesized from indole precursors, have been evaluated for their cytotoxic effects against various human cancer cell lines, with some compounds showing greater activity than reference drugs like 4OH-tamoxifene against specific cell lines. mdpi.com

Table 2: Selected Biological Activities of Indole Analogues

Indole Analogue ClassBiological Target/ActivityKey Research FindingReference
1H-Indole-2-carboxamidesCB1 Receptor Allosteric ModulatorsPotency is enhanced by a chloro or fluoro group at C5 and short alkyl groups at C3. Compound 45 was the most potent with an IC50 of 79 nM. nih.gov
1H-Indole-2-carboxamidesAnti-Trypanosoma cruzi ActivityAnalogues with small, aliphatic, electron-donating groups at the 5' position showed good potency (pEC₅₀ < 6.2). acs.org
Pyrazino[1,2-a]indolesAnticancer ActivityCompound 51a showed significant cytotoxicity against K562 leukemia and BT-474 breast cancer cells. mdpi.com
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolesCFTR PotentiatorsThe (R)-enantiomer (39) retained a low double-digit nanomolar potency (EC₅₀: 0.017 μM) for correcting gating defects in cystic fibrosis. acs.org
3-Substituted 2-methyl indolesEnzyme Inhibition (AChE/GST)2-azido-1-(2-methyl-1H-indol-3-yl) ethanone (B97240) was identified as a good inhibitor for both Acetylcholinesterase and Glutathione S-transferase. yyu.edu.tr

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the research and development process for compounds like this compound.

Potential applications include:

Predictive Modeling : AI/ML algorithms can be trained on existing chemical data to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and physicochemical characteristics of novel analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific receptor, low toxicity), it can generate novel indole derivatives, including variations of the this compound scaffold, for further investigation.

Synthesis Planning : Computational tools can assist in designing the most efficient synthetic routes. By analyzing known reactions and conditions, AI can propose pathways that maximize yield and sustainability, complementing the goals outlined in section 7.1. nih.govnih.gov

Computational Docking : While not strictly AI, molecular docking is a computational method often used in conjunction with AI-driven screening. It predicts the binding orientation and affinity of a molecule to a biological target, providing insights into its mechanism of action and helping to rationalize structure-activity relationships. ijirt.orgaun.edu.eg

Potential Non-Biological Applications of this compound (e.g., advanced materials, analytical probes)

Beyond its potential in medicine, the indole scaffold possesses unique electronic and photophysical properties that make it a valuable component in materials science and analytical chemistry. rsc.orgrsc.org The specific substitutions on this compound—an electron-donating methyl group and an alkyl butyl group—can be tuned to optimize its performance in various non-biological applications.

Emerging research areas include:

Fluorescent Probes and Chemosensors : Indole derivatives are widely used to create small-molecule fluorescent probes for detecting specific analytes like cations, anions, and neutral species in biological and environmental samples. rsc.orgrsc.org The indole ring often serves as the core fluorophore, and its emission properties can be modulated by interaction with an analyte. rsc.orgmdpi.com Analogues of this compound could be functionalized to create selective probes for various analytical purposes. nih.govunl.edu

Organic Electronics : The electron-rich nature of the indole ring makes it a suitable building block for organic electronic materials. Indole-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. rsc.orgchemscene.com

Advanced Dyes and Pigments : The chromophoric properties of the indole system mean it can be incorporated into dyes. The specific absorption and emission wavelengths can be fine-tuned through chemical modification of the indole core. rsc.org

Table 3: Potential Non-Biological Applications of Indole Derivatives

Application AreaFunction of Indole MoietyExample/Potential UseReference
Analytical ProbesActs as a fluorophore or chromophore for analyte detection.Design of fluorescent chemosensors for ions (e.g., F⁻) or pH sensing. rsc.orgmdpi.com
Materials ScienceServes as a building block for polymers or electronic materials.Development of organic semiconductors or components for battery materials. rsc.orgchemscene.com
Affinity ChromatographyActs as a stable, site-selective probe for protein binding studies.3-Acetylindole used as a stable alternative to L-tryptophan for probing Sudlow site II on human serum albumin. nih.govunl.edu

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